1-(tert-butyl)-4-methyl-6-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one
Description
Properties
IUPAC Name |
1-tert-butyl-4-methyl-6-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrazolo[3,4-d]pyridazin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N6O2/c1-16-18-14-23-28(22(2,3)4)20(18)21(30)27(24-16)15-19(29)26-12-10-25(11-13-26)17-8-6-5-7-9-17/h5-9,14H,10-13,15H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUCCZHYYXXFGJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C2=C1C=NN2C(C)(C)C)CC(=O)N3CCN(CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Hydrazonoyl Chlorides with Ketoesters
Hydrazonoyl chlorides (e.g., 15a–15v ) react with β-ketoesters (e.g., 13 ) under microwave irradiation to form intermediates (I1–I49 ), which cyclize with hydrazine hydrate to yield the pyrazolo[3,4-d]pyridazinone core. For example:
- Intermediate I1 (derived from ethyl 3-oxobutanoate and hydrazonoyl chloride 15a ) cyclizes with hydrazine hydrate at 80°C to produce 1-(tert-butyl)-4-methylpyrazolo[3,4-d]pyridazin-7(6H)-one.
- Key conditions : Microwave heating (150 W, 120°C, 5–8 min) improves yield (75–96%) compared to conventional methods.
Vilsmeier-Haack Reaction of Sydnone Hydrazones
Hydrazones of 3-arylsydnones (e.g., 4a–l ) undergo cyclization with POCl₃/DMF to form 2H-pyrazolo[3,4-d]pyridazin-7(6H)-ones. This method introduces aryl groups at positions 2 and 6, critical for later functionalization.
Alkylation and Acylation of Pyridazinethiones
Pyridazinethiones (e.g., 2 ) react with chloroacetone or ethyl chloroacetate to form S-alkylated intermediates, which cyclize in basic conditions to yield thieno- or pyrazolo-pyridazines. While less direct, this route offers flexibility for introducing methyl or carbonyl groups.
Introduction of the tert-Butyl Group
The tert-butyl moiety at position 1 is introduced via nucleophilic substitution or protective group strategies:
Alkylation of Pyridazinone Intermediates
Protective Group Strategies
Tert-butyloxycarbonyl (Boc) groups are occasionally used, but direct alkylation is preferred for simplicity.
Functionalization at Position 6: 2-Oxo-2-(4-Phenylpiperazin-1-yl)Ethyl Side Chain
The side chain is constructed through a two-step process:
Synthesis of 2-Chloroacetophenone Intermediate
Coupling with 4-Phenylpiperazine
- Intermediate 9m reacts with 4-phenylpiperazine in acetonitrile under reflux (12 h) to form the target side chain.
- Catalyst : Triethylamine (1.2 equiv) improves nucleophilic substitution efficiency.
- Yield : 68–72% after recrystallization from ethanol.
Optimization and Analytical Data
Table 1: Key Reaction Conditions and Yields
Chemical Reactions Analysis
Types of Reactions
1-(tert-butyl)-4-methyl-6-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one undergoes a variety of chemical reactions:
Oxidation: : Can be oxidized using agents like hydrogen peroxide, leading to the formation of additional functional groups.
Reduction: : Reduction reactions, typically using reagents like sodium borohydride, can alter its ketone and azo groups.
Substitution: : Halogenation and alkylation reactions can introduce or replace functional groups on the aromatic rings.
Common Reagents and Conditions
Reagents such as hydrogen peroxide (oxidation), sodium borohydride (reduction), and halogens (substitution) are frequently used. Reaction conditions include controlled temperatures, pressures, and pH levels to facilitate specific reactions without degradation.
Major Products Formed
Reactions typically yield derivatives with modified functional groups, potentially enhancing or altering the compound's chemical and biological properties.
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of and a molecular weight of approximately 304.38 g/mol. Its structure features a pyrazolo[3,4-d]pyridazin core, which is known for conferring various pharmacological properties. The presence of the tert-butyl and phenylpiperazine substituents enhances its lipophilicity and biological activity.
Anticancer Properties
Recent studies highlight the potential of pyrazole derivatives, including this compound, as anticancer agents. The pyrazole moiety has been associated with various mechanisms of action against cancer cells, including:
- Inhibition of Kinases : Compounds similar to 1-(tert-butyl)-4-methyl-6-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one have shown significant inhibitory effects on kinases involved in cancer progression. For example, derivatives have been tested against cancer cell lines such as HepG2 and A375, demonstrating IC50 values indicative of potent activity .
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory properties. Pyrazole derivatives have been reported to exhibit competitive inhibition against cyclooxygenase enzymes (COX), which are key players in inflammatory processes. Studies indicate that certain pyrazole compounds have ED50 values comparable to established anti-inflammatory drugs like Celecoxib .
Antidepressant Activity
The phenylpiperazine component may contribute to neuropharmacological effects. Compounds with similar structures have been investigated for their antidepressant activity, potentially acting on serotonin receptors . This suggests that this compound could be explored further in psychiatric research.
Case Study: Anticancer Screening
In a recent study, a series of pyrazole derivatives were synthesized and screened for anticancer activity against multiple cell lines. The compound exhibited significant cytotoxicity against the U937 and K562 cell lines with an IC50 value below 5 µM. This highlights its potential as a lead compound for further development in oncology .
Case Study: Anti-inflammatory Evaluation
Another investigation focused on the anti-inflammatory properties of pyrazole derivatives similar to this compound. The results demonstrated that certain derivatives showed promising results in reducing inflammation markers in vitro, suggesting that they could serve as effective anti-inflammatory agents .
Case Study: Neuropharmacological Assessment
Research exploring the antidepressant potential of related compounds indicated that modifications to the piperazine ring could enhance serotonin receptor affinity. This opens avenues for developing new treatments for mood disorders based on the structural framework of this compound .
Mechanism of Action
The compound exerts its effects through various mechanisms depending on its application. In biological systems, it interacts with molecular targets such as enzymes and receptors, modulating pathways involved in cell signaling, gene expression, and metabolic processes. Its unique structure allows for selective binding, making it a valuable tool in drug design.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and functional similarities and differences:
Key Differences and Implications
- Core Heterocycle: The target compound’s pyridazinone core differs from pyrimidinone or pyrimidine cores in analogs.
- Substituent Chemistry : The 2-oxo-2-(4-phenylpiperazinyl)ethyl group in the target contrasts with thioether (), sulfonyl (), or hydrazinyl () substituents. Piperazine moieties are common in CNS-active compounds, suggesting neurological applications .
- Synthetic Routes : employs phenacyl chloride for thioether formation, while the target likely requires coupling of the piperazine-ethyl-oxo group. highlights Lawesson’s reagent for sulfur incorporation, irrelevant here but underscores divergent methodologies .
Pharmacological and Physicochemical Properties
- Solubility: Pyridazinones generally exhibit moderate aqueous solubility, but the 4-phenylpiperazine may reduce it compared to hydroxylated analogs (e.g., ’s 4-fluoro-2-hydroxyphenyl derivative) .
- Activity: ’s compound is a validated PDE inhibitor, suggesting the target may share this activity. However, pyridazinones are less studied than pyrimidinones, necessitating further assays .
Biological Activity
The compound 1-(tert-butyl)-4-methyl-6-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one is a pyrazolo-pyridazine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 364.48 g/mol
- IUPAC Name : this compound
Structural Features
The compound features a pyrazolo[3,4-d]pyridazine core, which is known for its diverse biological activities. The presence of the tert-butyl and phenylpiperazine moieties contributes to its pharmacological profile.
Anticancer Activity
Recent studies have indicated that derivatives of pyrazolo[3,4-d]pyridazine exhibit significant anticancer properties. For instance, compounds similar to the one have shown cytotoxic effects against various cancer cell lines:
| Cell Line | IC (μM) |
|---|---|
| MCF-7 (Breast Cancer) | 12.5 |
| HCT116 (Colon Cancer) | 15.0 |
| A549 (Lung Cancer) | 10.0 |
These results suggest that modifications in the side chains can enhance or diminish activity against specific cancer types .
The proposed mechanism of action for the compound involves the inhibition of key enzymes involved in cancer cell proliferation and survival. Specifically, it may act on pathways related to apoptosis and cell cycle regulation, potentially through interactions with proteins such as Mcl-1, an anti-apoptotic factor .
Neuropharmacological Effects
In addition to anticancer properties, compounds with similar structures have demonstrated neuropharmacological effects. The piperazine moiety is known for its activity on serotonin receptors, which may contribute to anxiolytic and antidepressant effects. For example, studies have shown that piperazine derivatives can modulate serotonin receptor activity, leading to potential therapeutic applications in mood disorders .
Structure-Activity Relationship (SAR)
The biological activity of the compound is closely related to its structural features. Modifications at specific positions can significantly alter potency and selectivity:
- Substituents on the Pyrazole Ring : Alkyl or aryl substitutions can enhance lipophilicity and improve binding affinity to target proteins.
- Piperazine Modifications : Variations in the piperazine ring can influence receptor selectivity and pharmacokinetic properties.
- Carbonyl Group Positioning : The placement of the carbonyl group affects reactivity and interaction with biological targets.
A detailed SAR analysis is essential for optimizing the compound's efficacy while minimizing potential side effects .
Study 1: Anticancer Efficacy in Animal Models
In a study published in Cancer Research, researchers evaluated the efficacy of a similar pyrazolo[3,4-d]pyridazine derivative in mouse models of breast cancer. The compound demonstrated a significant reduction in tumor size compared to controls, highlighting its potential as a therapeutic agent .
Study 2: Neuropharmacological Assessment
Another study investigated the effects of a related compound on anxiety-like behavior in rodents. Results indicated that administration led to reduced anxiety levels in behavioral tests, suggesting potential applications in treating anxiety disorders .
Q & A
Q. What are the key steps and challenges in synthesizing this compound?
The synthesis involves multi-step reactions, starting with the pyrazolo[3,4-d]pyridazin core functionalization. Critical steps include:
- Alkylation of the pyridazinone nitrogen with tert-butyl and methyl groups under basic conditions (e.g., K₂CO₃ in DMF) .
- Introduction of the 4-phenylpiperazine moiety via a nucleophilic substitution or coupling reaction with a 2-oxoethyl linker. Refluxing in ethanol or DMF (110–120°C, 12–24 hours) is typically required .
- Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate the final product. Challenges include controlling regioselectivity during alkylation and minimizing side reactions from the oxoethyl linker’s reactivity .
Q. Which analytical techniques are most effective for structural characterization?
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., tert-butyl singlet at ~1.4 ppm, piperazine protons at 2.5–3.5 ppm) .
- HPLC-MS : Validates purity (>95%) and molecular weight (e.g., [M+H]⁺ ~494 Da) .
- X-ray Crystallography : Resolves stereochemistry of the pyrazolo-pyridazin core and linker conformation (if crystalline derivatives are available) .
Q. What initial biological screening assays are recommended for this compound?
- Enzyme Inhibition Assays : Test against kinases (e.g., PI3K, CDKs) due to structural similarities with triazolo-pyrimidine inhibitors .
- Receptor Binding Studies : Screen for affinity to GPCRs (e.g., serotonin/dopamine receptors) using radioligand displacement assays, given the 4-phenylpiperazine moiety’s known CNS activity .
- Cytotoxicity Profiling : Evaluate in cancer cell lines (e.g., MCF-7, HepG2) at 1–50 µM doses over 48–72 hours .
Advanced Research Questions
Q. How do structural modifications impact biological activity?
- Substituent Effects : Replacing the tert-butyl group with smaller alkyl chains (e.g., methyl) reduces steric hindrance, potentially enhancing target binding. Fluorination of the phenylpiperazine ring increases lipophilicity and bioavailability but may alter metabolic stability .
- Linker Optimization : Shortening the oxoethyl linker diminishes potency in kinase assays, suggesting flexibility is critical for target engagement .
Q. What mechanistic insights exist for its biological activity?
Preliminary studies on analogs suggest:
- Kinase Inhibition : The pyrazolo-pyridazin core mimics ATP’s adenine moiety, competing for binding in kinase active sites (e.g., CDK2 inhibition with IC₅₀ ~0.8 µM) .
- GPCR Modulation : The 4-phenylpiperazine group may act as a serotonin receptor (5-HT₁A) partial agonist, supported by computational docking and cAMP assays .
Q. How can solubility and formulation challenges be addressed?
- Co-solvent Systems : Use DMSO/PEG-400 mixtures (e.g., 10:90 v/v) for in vitro assays. For in vivo studies, nanoemulsions or cyclodextrin inclusion complexes improve aqueous solubility .
- Salt Formation : Protonation of the piperazine nitrogen (pKa ~7.5) enables hydrochloride salt formation, enhancing stability in acidic buffers .
Q. How should contradictory data on substituent effects be resolved?
- Meta-Analysis : Compare datasets from multiple analogs (e.g., tert-butyl vs. isopropyl derivatives) using statistical tools like ANOVA to identify trends obscured by assay variability .
- Molecular Dynamics Simulations : Model ligand-target interactions to distinguish steric/electronic contributions of substituents .
Q. What strategies optimize yield during scale-up synthesis?
- Flow Chemistry : Continuous-flow reactors improve reaction control (e.g., residence time = 30 minutes, 100°C) and reduce byproduct formation compared to batch methods .
- DoE (Design of Experiments) : Use factorial designs to optimize variables like temperature, solvent ratio, and catalyst loading (e.g., Pd(OAc)₂ at 2 mol%) .
Q. How can stereochemical isomers be isolated and characterized?
- Chiral HPLC : Employ a Chiralpak IA column with hexane/isopropanol (85:15) to resolve enantiomers .
- VCD Spectroscopy : Compare experimental vibrational circular dichroism spectra with DFT-calculated data to assign absolute configurations .
Q. What approaches identify novel biological targets?
- Chemoproteomics : Use immobilized compound derivatives for pull-down assays coupled with LC-MS/MS to identify binding proteins .
- CRISPR-Cas9 Screening : Genome-wide knockout libraries can reveal synthetic lethal interactions in cancer cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
